molecular formula C14H15OPS B15179890 O-Ethyl diphenylphosphinothioate CAS No. 3133-27-5

O-Ethyl diphenylphosphinothioate

Cat. No.: B15179890
CAS No.: 3133-27-5
M. Wt: 262.31 g/mol
InChI Key: MKRJYILNFVEGON-UHFFFAOYSA-N
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Description

O-Ethyl diphenylphosphinothioate: is an organophosphorus compound characterized by the presence of a phosphorus-sulfur bond. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with an appropriate thiol. One common method includes the use of 4-butylthiophenol and lithium tert-butoxide in chloroform under a nitrogen atmosphere. The reaction is carried out at room temperature for about 30 minutes, followed by purification through silica chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: O-Ethyl diphenylphosphinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Ethyl diphenylphosphinothioate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the inhibition of specific enzymes.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Ethyl diphenylphosphinothioate involves its interaction with specific molecular targets. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission .

Properties

CAS No.

3133-27-5

Molecular Formula

C14H15OPS

Molecular Weight

262.31 g/mol

IUPAC Name

ethoxy-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H15OPS/c1-2-15-16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

MKRJYILNFVEGON-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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